molecular formula C24H30O3 B1394213 4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid CAS No. 852524-20-0

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

カタログ番号 B1394213
CAS番号: 852524-20-0
分子量: 366.5 g/mol
InChIキー: QSJOZWPYZHBYNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid” is a chemical compound with the molecular formula C24H30O3 . It has a molecular weight of 366.5 g/mol . The IUPAC name for this compound is 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid .


Synthesis Analysis

The synthesis of this compound and its analogues has been described in several studies . These studies have evaluated these compounds for their retinoid X receptor (RXR) selective agonism .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to a hydroxy-substituted pentamethyltetrahydronaphthalene group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

The compound has been used as a starting material in the synthesis of novel analogues . These analogues have been evaluated for their ability to selectively agonize the retinoid X receptor (RXR) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.5 g/mol and a XLogP3-AA value of 5.9, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors .

科学的研究の応用

RXR-Selective Agonism and Cancer Treatment

  • Sulfonic acid analogues of this compound, including bexarotene, were synthesized and evaluated for selective retinoid X receptor (RXR) agonism. These compounds, especially bexarotene, have been approved by the FDA for treating cutaneous T-cell lymphoma (CTCL). However, they can provoke side effects by impacting RXR-dependent receptor pathways. The analogues displayed potential in binding RXR and showed effectiveness in inhibiting proliferation in CTCL cells, suggesting similar or enhanced therapeutic potential with more selective RXR activation and minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).

PET Imaging for RXR

  • A new fluorine-18-labeled analogue of bexarotene was synthesized for PET (Positron Emission Tomography) imaging of the retinoid X receptor. This development is significant in the context of imaging studies and tracking RXR in living organisms (Wang et al., 2014).

Potential Treatment for CNS Diseases

  • An RXR partial agonist, closely related to the studied compound, was synthesized and labeled for PET imaging. This was done to explore the treatment potential for central nervous system (CNS) diseases such as Alzheimer's and Parkinson's, based on the therapeutic effects of bexarotene in rodent models. The study found that the compound is distributed to the brain, making it a candidate for CNS disease treatment (Shibahara et al., 2017).

作用機序

The compound and its analogues have been found to stimulate RXR-regulated transcription in mammalian 2 hybrid and RXRE-mediated assays . They demonstrate selectivity for RXR and minimal crossover onto the retinoic acid receptor (RAR) compared to all-trans-retinoic acid .

将来の方向性

The studies suggest that further improvements in the biological potency and selectivity of related compounds can be achieved through rational drug design . This could lead to the development of more effective treatments for conditions like cutaneous T-cell lymphoma (CTCL) .

特性

IUPAC Name

4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-15-13-19-20(23(4,5)12-11-22(19,2)3)14-18(15)24(6,27)17-9-7-16(8-10-17)21(25)26/h7-10,13-14,27H,11-12H2,1-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJOZWPYZHBYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(C)(C3=CC=C(C=C3)C(=O)O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676778
Record name 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

CAS RN

852524-20-0
Record name 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。